1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)hydrazide
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Overview
Description
1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)hydrazide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the acetic acid group: This step involves the alkylation of the pyrrole ring with a suitable acetic acid derivative.
Attachment of the methylbenzoyl group: This can be done through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Formation of the hydrazide: This involves the reaction of the acetic acid derivative with hydrazine.
Attachment of the piperazinyl group: This step involves the reaction of the hydrazide with 4-methyl-1-piperazine in the presence of a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid and hydrazide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-acetic acid derivatives: Compounds with similar structures but different substituents on the pyrrole ring.
Benzoyl hydrazides: Compounds with a benzoyl group attached to a hydrazide functional group.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Uniqueness
1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
87344-16-9 |
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Molecular Formula |
C22H29N5O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]acetohydrazide |
InChI |
InChI=1S/C22H29N5O3/c1-16-4-6-17(7-5-16)22(30)19-9-8-18(26(19)3)14-20(28)24-23-15-21(29)27-12-10-25(2)11-13-27/h4-9,23H,10-15H2,1-3H3,(H,24,28) |
InChI Key |
RNUOEJBMWCKBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NNCC(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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